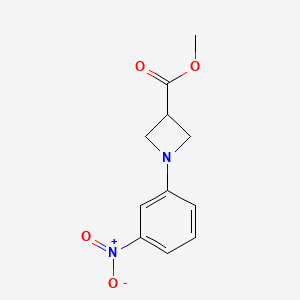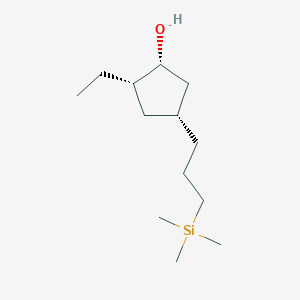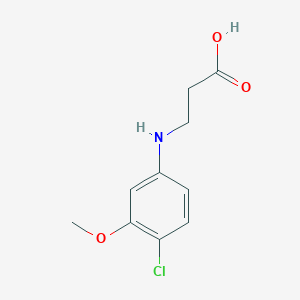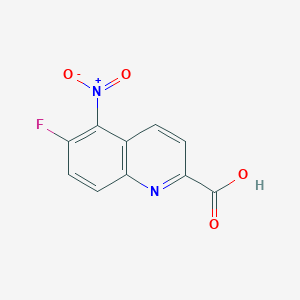
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazolinone ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2,8-dichloro-6-fluoroaniline with formamide or formic acid, followed by oxidation to yield the desired quinazolinone structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and oxidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield amine derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinones with different functional groups.
Oxidation and Reduction: Products include oxidized quinazolinone derivatives or reduced amine derivatives.
Condensation Reactions: Products include complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,8-Dichloro-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Dichloroquinazolin-4(3H)-one
- 6-Fluoroquinazolin-4(3H)-one
- 2,8-Dichloro-6-methylquinazolin-4(3H)-one
Uniqueness
2,8-Dichloro-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its applications.
Propriétés
Formule moléculaire |
C8H3Cl2FN2O |
|---|---|
Poids moléculaire |
233.02 g/mol |
Nom IUPAC |
2,8-dichloro-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3Cl2FN2O/c9-5-2-3(11)1-4-6(5)12-8(10)13-7(4)14/h1-2H,(H,12,13,14) |
Clé InChI |
WXYYSNMJEAOSGN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)

![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)










